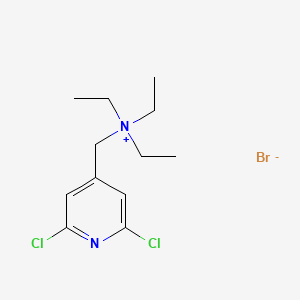![molecular formula C56H38N4 B12064667 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-[3-(3-ピリジン-4-イルフェニル)-5-[3-(3-ピリジン-3-イルフェニル)-5-(3-ピリジン-4-イルフェニル)フェニル]フェニル]フェニル]ピリジンは、複数のピリジンおよびフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
3-[3-[3-(3-ピリジン-4-イルフェニル)-5-[3-(3-ピリジン-3-イルフェニル)-5-(3-ピリジン-4-イルフェニル)フェニル]フェニル]フェニル]ピリジンの合成は、一般的に、多段階の有機反応を伴います。これらの反応には、多くの場合、以下が含まれます。
鈴木カップリング反応: この方法は、パラジウム触媒の存在下で、ボロン酸とハロゲン化物をカップリングさせます。
スティルカップリング反応: この方法は、有機スズ化合物とハロゲン化物を用い、パラジウム触媒の存在下で行われます。
フリーデル・クラフツアルキル化: この反応は、ルイス酸触媒を用いた、芳香族環のアルキル化を伴います。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器や、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて、酸化反応を起こす可能性があります。
還元: 還元反応は、パラジウム触媒の存在下で、水素ガスを用いて行うことができます。
置換: この化合物は、存在する官能基に応じて、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム触媒。
置換: ハロゲン化物、アミンやアルコールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じさせる可能性があり、還元はアルコールまたはアルカンを生じさせる可能性があります。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子のビルディングブロックとして使用できます。複数のピリジンおよびフェニル基により、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究において、この化合物は、芳香族構造のために、タンパク質や核酸との相互作用を研究するために使用できる可能性があります。
医学
産業
産業において、この化合物は、その独特の構造特性により、ポリマーやコーティングなどの新規材料の開発に使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple pyridine and phenyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study interactions with proteins and nucleic acids due to its aromatic structure.
Medicine
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
3-[3-[3-(3-ピリジン-4-イルフェニル)-5-[3-(3-ピリジン-3-イルフェニル)-5-(3-ピリジン-4-イルフェニル)フェニル]フェニル]フェニル]ピリジンの作用機序には、タンパク質や酵素などの分子標的との相互作用が含まれます。この化合物の複数の芳香族環により、π-πスタッキング相互作用や水素結合に関与することができ、結合親和性と特異性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
酢酸エチル: この化合物は、有機合成で使用されており、標的化合物と構造的に類似しています。
ジシラン: これらの化合物は、Si-Si結合を含み、材料科学で使用されています。
3-(フラン-2-イル)プロピオン酸エチル: この化合物は、香料および香料業界で使用されています。
独自性
3-[3-[3-(3-ピリジン-4-イルフェニル)-5-[3-(3-ピリジン-3-イルフェニル)-5-(3-ピリジン-4-イルフェニル)フェニル]フェニル]フェニル]ピリジンの独自性は、複数のピリジンおよびフェニル基にあるため、高い構造的複雑さと多様な用途の可能性を提供します。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: This compound is used in organic synthesis and shares some structural similarities with the target compound.
Disilanes: These compounds contain Si-Si bonds and are used in materials science.
Ethyl 3-(furan-2-yl)propionate: This compound is used in flavor and fragrance industries.
Uniqueness
The uniqueness of 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine lies in its multiple pyridine and phenyl groups, which provide a high degree of structural complexity and potential for diverse applications.
特性
分子式 |
C56H38N4 |
|---|---|
分子量 |
766.9 g/mol |
IUPAC名 |
3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C56H38N4/c1-7-41(39-17-23-57-24-18-39)27-45(11-1)51-31-53(47-13-3-9-43(29-47)49-15-5-21-59-37-49)35-55(33-51)56-34-52(46-12-2-8-42(28-46)40-19-25-58-26-20-40)32-54(36-56)48-14-4-10-44(30-48)50-16-6-22-60-38-50/h1-38H |
InChIキー |
SQUQZNGNCJQYAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CN=CC=C5)C6=CC=CC(=C6)C7=CC=NC=C7)C8=CC=CC(=C8)C9=CN=CC=C9)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)








![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)

![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)

